3-(2-(4-(苯甲氧基)苯氧基)乙氧基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

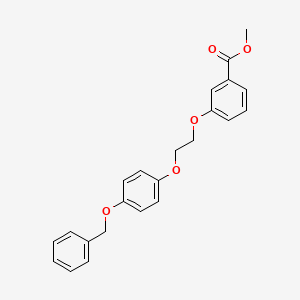

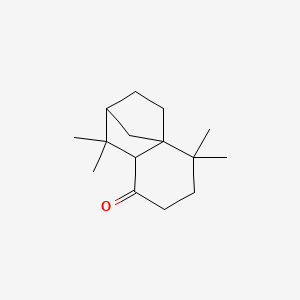

“Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate” is a chemical compound with the CAS Number: 937602-29-4 and Linear Formula: C23H22O5 .

Molecular Structure Analysis

The molecular formula of this compound is C23H22O5 . The average mass is 378.418 Da and the monoisotopic mass is 378.146729 Da .Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate” are not provided in the search results. For detailed information on its chemical reactions, it’s recommended to refer to relevant scientific literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate” are not detailed in the search results. Such properties may include melting point, boiling point, solubility, etc .科学研究应用

1. 合成与结构分析

- 3-(2-(4-(苯甲氧基)苯氧基)乙氧基)苯甲酸甲酯的相关化合物已被用于合成对钾离子选择性高于钠离子的离子载体。这些离子载体形成包裹阳离子的伪环,在传感器开发和离子传输研究等应用中很有用 (Chikaraishi-Kasuga 等,1997).

2. 材料科学应用

- 类似的化合物已被用于创建介晶材料,展示非线性分子结构与介相形成兼容。这些具有经典向列相和近晶 A 相的材料在液晶研究和应用领域具有重要意义 (Kuboshita 等,1991).

3. 化学性质和反应

- 3-(2-(4-(苯甲氧基)苯氧基)乙氧基)苯甲酸甲酯的衍生物已被探索其参与新化学反应的能力。例如,它们已被用作一碳自由基当量,通过黄原酸酯转移自由基加成到烯烃中引入酰基单元,展示了有机合成中的多功能性 (Bagal 等,2006).

4. 聚合物降解中的稳定剂

- 与该化合物相关的某些酚类稳定剂已被研究其在产生和猝灭单线态分子氧中的作用。这项研究与用于聚合物降解预防的光稳定剂领域有关 (Soltermann 等,1995).

5. 液晶相发展

- 已经对在新型热致立方液晶相中自组织的球形超分子树状聚合物的发展进行了研究。这些相的性质对于先进的材料科学应用至关重要 (Balagurusamy 等,1997).

作用机制

Target of Action

Based on its structure, it can be inferred that it may interact with enzymes or receptors that recognize benzylic and phenoxy groups .

Mode of Action

Compounds with similar structures have been known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the target proteins or enzymes, leading to changes in cellular processes .

Biochemical Pathways

It’s plausible that the compound could influence pathways involving benzylic and phenoxy groups .

Pharmacokinetics

The presence of the benzyloxy and phenoxy groups could potentially influence its solubility and permeability, which in turn would affect its absorption and distribution within the body .

Result of Action

Based on its potential interactions with enzymes or receptors that recognize benzylic and phenoxy groups, it could potentially modulate their activity, leading to changes in cellular signaling or metabolic processes .

Action Environment

The action, efficacy, and stability of Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate could be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the compound, which in turn could influence its interactions with its targets . Additionally, the presence of other molecules or compounds in the environment could potentially affect its stability or activity .

安全和危害

未来方向

生化分析

Biochemical Properties

Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . These interactions can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate can bind to specific proteins, altering their conformation and function .

Cellular Effects

Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases . This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes . Furthermore, Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate can alter cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, inhibiting their activity and preventing the catalysis of specific reactions . It can also activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . Additionally, Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate can interact with DNA and transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate can induce toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect the overall metabolic balance within cells and tissues .

Transport and Distribution

Within cells and tissues, Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The distribution of Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate can also be influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can accumulate in the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . It can also localize to the cytoplasm, where it modulates enzyme activity and cellular metabolism .

属性

IUPAC Name |

methyl 3-[2-(4-phenylmethoxyphenoxy)ethoxy]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O5/c1-25-23(24)19-8-5-9-22(16-19)27-15-14-26-20-10-12-21(13-11-20)28-17-18-6-3-2-4-7-18/h2-13,16H,14-15,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQLFGNHCQEXKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594812 |

Source

|

| Record name | Methyl 3-{2-[4-(benzyloxy)phenoxy]ethoxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937602-29-4 |

Source

|

| Record name | Methyl 3-{2-[4-(benzyloxy)phenoxy]ethoxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine](/img/structure/B1369918.png)

![N-methyl-N-[4-(pyridin-2-yloxy)benzyl]amine](/img/structure/B1369921.png)

![tert-Butyl 4-[2-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-2-oxoethyl]-1-piperidinecarboxylate](/img/structure/B1369934.png)